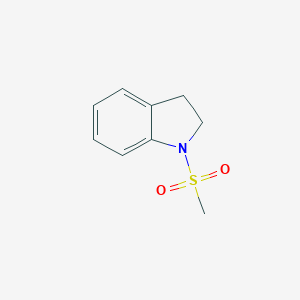
4-fluoro-N-hexylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-hexylbenzamide: is an organic compound with the molecular formula C13H18FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the para position and an N-hexyl group attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-fluoro-N-hexylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzoic acid with hexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, yielding the desired amide product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high efficiency and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions:
4-Fluoro-N-hexylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 4-Fluorobenzoic acid derivatives.
Reduction: 4-Fluoro-N-hexylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
4-Fluoro-N-hexylbenzamide is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the hexyl group can improve the lipophilicity and membrane permeability of the compounds.
Industry:
The compound is also used in the development of materials with specific properties, such as hydrophobic coatings and polymers. Its ability to undergo various chemical modifications makes it a versatile building block in materials science.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-hexylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can form strong interactions with hydrogen bond donors, while the hexyl group can enhance hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
4-Fluorobenzamide: Lacks the hexyl group, making it less lipophilic.
N-Hexylbenzamide: Lacks the fluorine atom, resulting in different electronic properties.
4-Fluoro-N-methylbenzamide: Contains a methyl group instead of a hexyl group, affecting its hydrophobicity and molecular interactions.
Uniqueness:
4-Fluoro-N-hexylbenzamide is unique due to the combination of the fluorine atom and the hexyl group. This dual substitution imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
4-fluoro-N-hexylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-2-3-4-5-10-15-13(16)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPJEVCSPOMLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














